(S)-5-Chloro-alpha-(cyclopropylacetenyl)-2-[((4-methoxyphenyl)methyl)amino]-alpha-(trifluoromethyl)benzenemethanol (S)-5-Chloro-alpha-(cyclopropylacetenyl)-2-[((4-methoxyphenyl)methyl)amino]-alpha-(trifluoromethyl)benzenemethanol
Brand Name: Vulcanchem
CAS No.: 173676-60-3
VCID: VC20850678
InChI: InChI=1S/C21H19ClF3NO2/c1-28-17-7-4-15(5-8-17)13-26-19-9-6-16(22)12-18(19)20(27,21(23,24)25)11-10-14-2-3-14/h4-9,12,14,26-27H,2-3,13H2,1H3/t20-/m0/s1
SMILES: COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O
Molecular Formula: C21H19ClF3NO2
Molecular Weight: 409.8 g/mol

(S)-5-Chloro-alpha-(cyclopropylacetenyl)-2-[((4-methoxyphenyl)methyl)amino]-alpha-(trifluoromethyl)benzenemethanol

CAS No.: 173676-60-3

Cat. No.: VC20850678

Molecular Formula: C21H19ClF3NO2

Molecular Weight: 409.8 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Chloro-alpha-(cyclopropylacetenyl)-2-[((4-methoxyphenyl)methyl)amino]-alpha-(trifluoromethyl)benzenemethanol - 173676-60-3

Specification

CAS No. 173676-60-3
Molecular Formula C21H19ClF3NO2
Molecular Weight 409.8 g/mol
IUPAC Name (2S)-2-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Standard InChI InChI=1S/C21H19ClF3NO2/c1-28-17-7-4-15(5-8-17)13-26-19-9-6-16(22)12-18(19)20(27,21(23,24)25)11-10-14-2-3-14/h4-9,12,14,26-27H,2-3,13H2,1H3/t20-/m0/s1
Standard InChI Key BXJWOBQJYQHISM-FQEVSTJZSA-N
Isomeric SMILES COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[C@@](C#CC3CC3)(C(F)(F)F)O
SMILES COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O
Canonical SMILES COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O

Introduction

Chemical Identification and Structure

Nomenclature and Registry Information

(S)-5-Chloro-alpha-(cyclopropylacetenyl)-2-[((4-methoxyphenyl)methyl)amino]-alpha-(trifluoromethyl)benzenemethanol is registered under CAS number 173676-60-3. The compound is also known by several synonyms, including SD-572, Efavirenz IP Impurity I, and Efavirenz Impurity I . Its IUPAC name is (2S)-2-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol . The FDA has assigned it the UNII identifier RUK6A4RQ7D .

Molecular Properties

This compound has a defined molecular structure with the formula C21H19ClF3NO2 and a molecular weight of 409.83 g/mol . The structure contains several key functional groups: a chlorine-substituted aromatic ring, a trifluoromethyl group, a cyclopropyl-substituted alkyne moiety, a methoxy group, and a secondary amine linkage. These structural features contribute to its specific chemical behavior and pharmaceutical significance.

Stereochemistry

The compound possesses an (S) stereocenter at the alpha-carbon, which is critical for its specific stereochemical properties . This stereochemistry is particularly important as it differentiates this compound from other potential stereoisomers that could have different chemical and biological properties. Crystal structure data available in the Cambridge Crystallographic Data Centre (CCDC 660208) provides detailed information about its three-dimensional arrangement .

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Physical StateSolid
ColorPale Yellow
Melting Point160-161°C
Boiling Point550.6±50.0°C (Predicted)
Density1.36±0.1 g/cm³ (Predicted)
pKa9.14±0.24 (Predicted)

The compound exists as a pale yellow solid with well-defined physical properties. Its high melting and boiling points suggest considerable molecular stability, likely due to the presence of aromatic rings and multiple functional groups that contribute to intermolecular forces .

Solubility Profile

The compound demonstrates solubility in chloroform and methanol, indicating moderate polarity consistent with its chemical structure . This solubility profile is important for analytical applications, particularly when preparing standard solutions for chromatographic analysis or nuclear magnetic resonance (NMR) spectroscopy in pharmaceutical quality control procedures.

Pharmaceutical Relevance

Relationship to Efavirenz

This compound is primarily significant in the pharmaceutical industry as an impurity of Efavirenz, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV/AIDS . Efavirenz forms a crucial component of antiretroviral therapy regimens worldwide, and understanding its impurity profile is essential for ensuring drug safety and efficacy.

Regulatory Context

Analytical Applications

Reference Standard Applications

Research Applications

Current Focus Areas

Research involving this compound primarily focuses on its role as an impurity rather than on any standalone therapeutic potential. Studies aim to optimize Efavirenz synthesis conditions to minimize such impurities while maintaining efficacy. Understanding the formation pathways and properties of this compound contributes to improved manufacturing processes for antiretroviral drugs.

Analytical Method Development

The compound plays a crucial role in the development and validation of analytical methods for pharmaceutical quality control. Research in this area involves establishing detection limits, quantification parameters, and separation techniques that can accurately profile this and other related impurities in Efavirenz formulations.

Structure-Property Relationships

The structural similarity to Efavirenz, with specific modifications, makes this compound valuable for structure-activity relationship studies and understanding how minor structural variations affect physicochemical properties. Such knowledge contributes to broader pharmaceutical research and drug design strategies.

Synthesis and Production

Production Challenges

The complex structure, including multiple functional groups and a stereocenter, presents challenges for efficient synthesis. These challenges likely contribute to the relatively high cost and limited availability of this compound as a research chemical. Production for analytical standards requires high purity and precise stereochemical control, adding further complexity to manufacturing processes.

Future Research Directions

Structure Modifications

Research may explore modifications of this compound or related structures to investigate potential new pharmacological activities or improved properties. While current research focuses on its role as an impurity, the core structure could potentially serve as a starting point for novel pharmaceutical development.

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